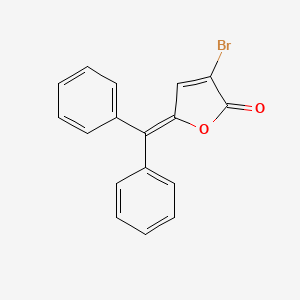

3-Bromo-5-(diphenylmethylene)furan-2(5H)-one

CAS No.:

Cat. No.: VC16050681

Molecular Formula: C17H11BrO2

Molecular Weight: 327.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H11BrO2 |

|---|---|

| Molecular Weight | 327.2 g/mol |

| IUPAC Name | 5-benzhydrylidene-3-bromofuran-2-one |

| Standard InChI | InChI=1S/C17H11BrO2/c18-14-11-15(20-17(14)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H |

| Standard InChI Key | OEFNJXJOGNUEKG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=C2C=C(C(=O)O2)Br)C3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound’s backbone consists of a furan-2(5H)-one ring substituted at the 3-position with a bromine atom and at the 5-position with a diphenylmethylene group. X-ray crystallography of analogous brominated furanones reveals near-planar lactone rings with dihedral angles of ~88° between the furanone and aryl planes, a configuration likely conserved in this derivative . The diphenylmethylene moiety introduces steric bulk, potentially influencing reactivity in cycloaddition or cross-coupling reactions.

Table 1: Molecular Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| SMILES | C1=CC=C(C=C1)C(=C2C=C(C(=O)O2)Br)C3=CC=CC=C3 |

| InChI | InChI=1S/C17H11BrO2/c18-14-11-15(20-17(14)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H |

| InChIKey | OEFNJXJOGNUEKG-UHFFFAOYSA-N |

The SMILES string highlights the bromine’s position on the furanone ring and the sp²-hybridized diphenylmethylene carbon . Computational models predict significant conjugation between the lactone’s carbonyl group and the aromatic systems, which may stabilize transition states in nucleophilic substitutions.

Physicochemical Properties

Collision Cross-Section (CCS) Profiles

Ion mobility spectrometry predicts CCS values for various adducts, critical for mass spectrometry-based identification. The [M+H]+ ion exhibits a CCS of 166.0 Ų, while larger adducts like [M+Na]+ show increased cross-sections due to sodium’s coordination effects .

Table 2: Predicted CCS Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 327.00151 | 166.0 |

| [M+Na]+ | 348.98345 | 171.3 |

| [M+NH4]+ | 344.02805 | 171.2 |

| [M-H]- | 324.98695 | 171.1 |

These data indicate that the compound’s gas-phase conformation remains compact despite its aromatic substituents, a trait advantageous for high-resolution mass spec workflows .

Synthetic Considerations

Hypothetical Routes

While no published synthesis exists for this specific compound, analogous bromofuranones are typically prepared via:

-

Electrophilic Bromination: Treatment of 5-(diphenylmethylene)furan-2(5H)-one with in acetic acid.

-

Cross-Coupling: Suzuki-Miyaura coupling of bromofuranone precursors with diphenylboronic acids, though this risks lactone ring opening .

The absence of patent or literature records suggests untapped potential for methodological development, particularly in stereoselective bromination .

Reactivity and Functionalization

Bromine Reactivity

The C-Br bond’s polarization renders it susceptible to nucleophilic displacement. In related systems, bromide abstraction generates electrophilic intermediates for C-C bond formation, as seen in palladium-catalyzed cyanation reactions .

Lactone Ring Dynamics

The strained γ-lactone may undergo ring-opening under basic conditions to form dicarboxylate derivatives, though the diphenylmethylene group could sterically hinder such processes. Controlled hydrolysis could yield α-bromo-ketone products.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume